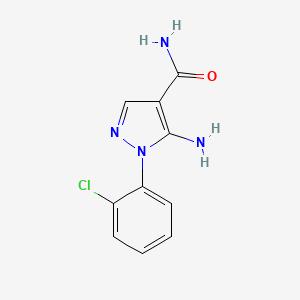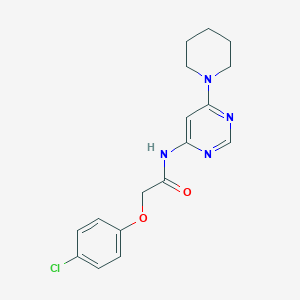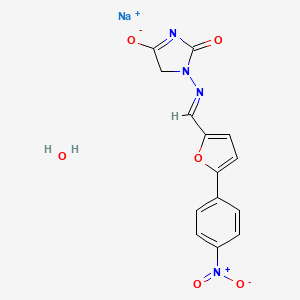
5-bromo-N-methyl-8-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinamines, including 5-bromo-N-methyl-8-quinolinamine, are a class of compounds that have been extensively studied for their biological activities, including antimalarial, antileishmanial, and antimicrobial effects. These compounds are characterized by their quinoline backbone and functionalization at specific positions, which can significantly influence their biological activity and physicochemical properties.
Synthesis Analysis
The synthesis of quinolinamines generally involves the introduction of substituents at specific positions on the quinoline nucleus. For example, the synthesis and antimalarial activities of various N8-substituted 8-quinolinamines have been reported, showcasing the methods to introduce different alkyl and aryl groups to achieve desired biological activities (Vangapandu et al., 2003). Similarly, analogs with specific substitutions on the quinoline ring, such as methoxy or methyl groups, have been synthesized to evaluate their antileishmanial activity (Johnson & Werbel, 1983).
Molecular Structure Analysis
The molecular structure of quinolinamines is crucial for their biological activity. Structural modifications, such as the introduction of bromo, methyl, or other substituents, can significantly affect the compounds' interaction with biological targets. X-ray diffraction and NMR spectroscopy are commonly used techniques for determining the structure and conformation of these compounds in solid and solution states, respectively. For instance, studies on substituted 8-quinolinols have provided insights into how different substituents affect the compounds' molecular structure and chelating abilities with metal ions (Gershon & McNeil, 1972).
Chemical Reactions and Properties
Quinolinamines participate in various chemical reactions, including coordination with metal ions, which can lead to the formation of complexes with interesting photophysical properties. The ambiphilic nature of some quinoline derivatives allows for unique reactivity patterns, such as hydrolysis and coordination to different metals, highlighting the versatility of quinolinamines in chemical synthesis and application (Son, Pudenz, & Hoefelmeyer, 2010).
Physical Properties Analysis
The physical properties of quinolinamines, such as their photoluminescence, electroluminescence, and thermal properties, are influenced by their molecular structure. Methylation of the quinolinol ligand, for example, can significantly enhance photoluminescence quantum efficiency, indicating the impact of structural modifications on the physical properties of these compounds (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of quinolinamines, including their reactivity, stability, and interaction with other molecules, are key to their application in medicinal chemistry and materials science. For example, the synthesis of quinolinamine derivatives with potent activity against HIV highlights the importance of chemical modifications in enhancing biological activity and developing therapeutically relevant compounds (Gudmundsson et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antileishmanial Activities
5-bromo-N-methyl-8-quinolinamine derivatives have demonstrated significant potential in treating malaria and leishmaniasis. Studies show that these compounds, particularly 8-quinolinamines, exhibit potent in vitro and in vivo biological efficacy against both drug-sensitive and drug-resistant malaria strains, as well as effective antileishmanial activities comparable to standard drugs (Vangapandu et al., 2003); (Jain et al., 2005).
Antimicrobial and Antifungal Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial and antifungal activities. These properties make them valuable in the development of new chemotherapeutic agents for a range of infections (Nwodo et al., 2004); (Gershon et al., 1972).
Applications in Material Science
Compounds related to this compound have been studied for their applications in material science, particularly in the context of corrosion inhibition and electrochemical properties. This research demonstrates the potential of these compounds in industrial applications (Rbaa et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Bromo-N-methyl-8-quinolinamine is a type of 8-quinolinamine, which has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are likely to be the parasites causing malaria, such as Plasmodium falciparum .
Mode of Action
This interaction and the resulting changes lead to the compound’s antimalarial activity .
Biochemical Pathways
Given its antimalarial activity, it can be inferred that the compound interferes with the life cycle of the malaria parasite, disrupting key biological processes and pathways necessary for the parasite’s survival and proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of malaria parasites, leading to its potent in vitro antimalarial activity . This suggests that the compound could have potential therapeutic applications in the treatment of malaria.
Eigenschaften
IUPAC Name |
5-bromo-N-methylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGWPDNGUXZDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)Br)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)



![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)


![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)